molecular formula C11H9BrO4 B15365375 8-Bromo-5,7-dimethoxy-chromen-2-one CAS No. 299184-53-5

8-Bromo-5,7-dimethoxy-chromen-2-one

Cat. No.: B15365375
CAS No.: 299184-53-5
M. Wt: 285.09 g/mol
InChI Key: LXMVUTRBEJLMRM-UHFFFAOYSA-N
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Description

. Coumarins are characterized by their fused benzene and α-pyrone rings, and they are widely recognized for their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-5,7-dimethoxy-chromen-2-one typically involves the bromination of 5,7-dimethoxy-chromen-2-one. This can be achieved using brominating agents such as N-bromosuccinimide (NBS) in the presence of a suitable catalyst, often under mild conditions to prevent over-bromination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions, often carried out in continuous flow reactors to ensure consistency and efficiency. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-5,7-dimethoxy-chromen-2-one can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the compound into its corresponding quinone derivatives.

  • Reduction: Reduction reactions can lead to the formation of 8-bromo-5,7-dimethoxy-chroman-2-one.

  • Substitution: Substitution reactions, particularly nucleophilic substitution, can introduce different functional groups at the bromine position.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Nucleophilic substitution reactions typically use strong nucleophiles like sodium iodide (NaI) in acetone.

Major Products Formed:

  • Quinone Derivatives: Resulting from oxidation reactions.

  • Chroman Derivatives: Resulting from reduction reactions.

  • Substituted Coumarins: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

  • Chemistry: It serves as a versatile intermediate in the synthesis of more complex organic molecules.

  • Biology: Its antimicrobial properties make it a candidate for developing new antibiotics.

  • Medicine: Research has explored its anticancer properties, investigating its potential use in cancer therapy.

  • Industry: It is used in the development of new materials and as a building block in organic synthesis.

Mechanism of Action

8-Bromo-5,7-dimethoxy-chromen-2-one is compared with other similar compounds, such as 8-hydroxy-5,7-dimethoxy-chromen-2-one and 5,7-dimethoxy-2H-chromen-2-one. While these compounds share structural similarities, this compound is unique due to the presence of the bromine atom, which significantly alters its chemical reactivity and biological activity.

Comparison with Similar Compounds

  • 8-Hydroxy-5,7-dimethoxy-chromen-2-one

  • 5,7-Dimethoxy-2H-chromen-2-one

  • 8-Bromo-5,7-dimethoxy-chroman-2-one

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Properties

CAS No.

299184-53-5

Molecular Formula

C11H9BrO4

Molecular Weight

285.09 g/mol

IUPAC Name

8-bromo-5,7-dimethoxychromen-2-one

InChI

InChI=1S/C11H9BrO4/c1-14-7-5-8(15-2)10(12)11-6(7)3-4-9(13)16-11/h3-5H,1-2H3

InChI Key

LXMVUTRBEJLMRM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C2=C1C=CC(=O)O2)Br)OC

Origin of Product

United States

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